N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide
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Overview
Description
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diethylamino group, a diphenylpyrazole moiety, and an acetamide linkage, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 3,4-diphenylpyrazole: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Attachment of the acetamide group: The 3,4-diphenylpyrazole is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding acetamide derivative.
Introduction of the diethylamino group: Finally, the acetamide derivative is reacted with 3-(diethylamino)propylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide and pyrazole derivatives.
Scientific Research Applications
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: can be compared with similar compounds such as:
N-[3-(Dimethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)propionamide: Similar structure but with a propionamide group instead of acetamide group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-18-22(20-12-7-5-8-13-20)24(26-28)21-14-9-6-10-15-21/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUHFHWSSBDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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